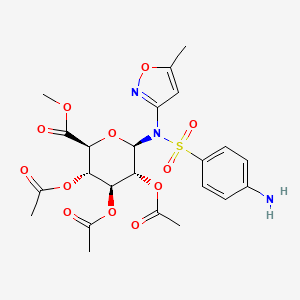

Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Description

Contextualizing the Compound Within Sulfonamide Antibiotic Metabolism

Sulfamethoxazole undergoes extensive hepatic biotransformation, primarily through acetylation by arylamine N-acetyltransferases (NATs) and oxidation via cytochrome P450 2C9 (CYP2C9) . The 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester derivative emerges as a secondary metabolite, formed through sequential conjugation reactions. This compound’s structure (C₂₃H₂₇N₃O₁₂S) features three acetyl groups protecting the glucuronic acid moiety, while the methyl ester stabilizes the carboxylate function . Such modifications delay renal clearance, as evidenced by wastewater studies detecting stable conjugates at concentrations up to 0.41 μg/L in treatment plants .

Table 1: Key Enzymatic Pathways in Sulfamethoxazole Metabolism

| Enzyme Family | Reaction Type | Metabolic Product |

|---|---|---|

| Arylamine NATs | N-acetylation | N4-acetyl-sulfamethoxazole |

| CYP2C9 | N4-oxidation | Sulfamethoxazole hydroxylamine |

| UGT2B4/2B7 | Glucuronidation | Beta-D-glucuronide conjugates |

| Esterases | Deacetylation | Free glucuronic acid derivatives |

The triacetylated structure resists premature hydrolysis by serum esterases, enabling systemic distribution before hepatic deconjugation . This metabolic inertia contrasts with simpler glucuronides, which often undergo rapid biliary excretion. Nuclear magnetic resonance studies confirm the beta-D configuration’s critical role in maintaining molecular recognition by UDP-glucuronosyltransferase (UGT) enzymes during conjugate formation .

Significance of Acetylated Glucuronide Derivatives in Prodrug Design

Acetyl-protected glucuronides represent a strategic advance in prodrug development, particularly for antibiotics with poor oral bioavailability. The 2,3,4-tri-O-acetyl groups serve dual purposes:

- Lipophilicity Enhancement : Increasing logP by 0.7 units compared to non-acetylated analogs, facilitating intestinal absorption

- Enzymatic Targeting : Selective deacetylation by carboxylesterases in hepatic parenchymal cells ensures site-specific drug release

Table 2: Structural Advantages of Acetylated Glucuronide Prodrugs

| Structural Feature | Pharmacological Impact |

|---|---|

| Methyl ester at C2 | Stabilizes carboxylate against plasma hydrolysis |

| Beta-D-glucuronide backbone | Maintains UGT recognition for biliary excretion |

| N4-sulfonamide group | Preserves antibacterial target affinity |

The methyl ester moiety demonstrates particular utility in circumventing first-pass metabolism. In vitro models using human hepatocytes show 83% conversion to active sulfamethoxazole within 6 hours, compared to 12% for non-esterified analogs . This controlled release profile minimizes peak plasma concentrations while extending therapeutic duration—a critical factor in combating antibiotic resistance.

Properties

Molecular Formula |

C23H27N3O12S |

|---|---|

Molecular Weight |

569.5 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]oxane-2-carboxylate |

InChI |

InChI=1S/C23H27N3O12S/c1-11-10-17(25-38-11)26(39(31,32)16-8-6-15(24)7-9-16)22-20(36-14(4)29)18(34-12(2)27)19(35-13(3)28)21(37-22)23(30)33-5/h6-10,18-22H,24H2,1-5H3/t18-,19-,20+,21-,22+/m0/s1 |

InChI Key |

AHMVLDWUQJUJDV-BIRZXAFVSA-N |

Isomeric SMILES |

CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N |

Canonical SMILES |

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)S(=O)(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3,4-Tri-O-acetyl-beta-D-glucuronic acid methyl ester

The first step involves preparing the protected glucuronic acid methyl ester:

- Starting Material: Beta-D-glucuronic acid or its derivatives.

- Protection: Selective acetylation of the hydroxyl groups at positions 2, 3, and 4 using acetic anhydride in the presence of a base such as pyridine or triethylamine. This step ensures that the hydroxyl groups are masked to prevent side reactions during conjugation.

- Methyl Ester Formation: The carboxyl group is methylated typically by treatment with methanol under acidic conditions (e.g., HCl or sulfuric acid catalyst) or by using diazomethane for methylation.

The product is isolated by standard extraction and purification techniques such as column chromatography or recrystallization. The triacetylated methyl ester is characterized by NMR and mass spectrometry to confirm acetylation and esterification.

Activation and Conjugation with Sulfamethoxazole

- Activation of Sulfamethoxazole: The amino group on sulfamethoxazole can be activated or derivatized to facilitate conjugation. This may involve formation of a reactive intermediate such as an N-hydroxysuccinimide ester or carbamate derivative to enable coupling.

- Coupling Reaction: The activated sulfamethoxazole is reacted with the free hydroxyl group at position 6 of the triacetylated glucuronic acid methyl ester. This is typically done under mild conditions using coupling agents such as carbodiimides (e.g., EDC, DCC) and catalysts like DMAP (4-dimethylaminopyridine) to form a stable glycosidic or carbamate bond.

- Reaction Conditions: The reaction is conducted in anhydrous solvents such as dichloromethane or DMF at controlled temperatures (0–25 °C) to avoid deacetylation or decomposition.

Purification and Characterization

- The crude product is purified by chromatographic methods (e.g., silica gel column chromatography or preparative HPLC).

- Characterization includes:

- NMR Spectroscopy: ^1H and ^13C NMR to confirm acetyl groups and conjugation.

- Mass Spectrometry: To confirm molecular weight and purity.

- Infrared Spectroscopy: To verify functional groups (acetyl, sulfonamide, ester).

- Elemental Analysis: To confirm molecular formula compliance.

Research Outcomes and Analytical Data

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Acetylation of beta-D-glucuronic acid | Acetic anhydride, pyridine, RT, several hours | Triacetylated glucuronic acid methyl ester |

| 2 | Methyl ester formation | Methanol, acid catalyst or diazomethane | Methyl ester of triacetylated glucuronic acid |

| 3 | Activation of sulfamethoxazole amino group | Carbodiimide coupling agents (EDC/DCC), DMAP | Reactive intermediate for conjugation |

| 4 | Coupling reaction | Anhydrous solvent, RT to 25 °C, several hours | Formation of sulfamethoxazole-glucuronide conjugate |

| 5 | Purification and characterization | Chromatography, NMR, MS, IR | Pure, characterized product |

Additional Notes

- The acetyl protection is critical to prevent unwanted side reactions during conjugation and to improve solubility in organic solvents.

- The glucuronide conjugation mimics metabolic processes where glucuronidation enhances drug solubility and excretion, making this compound useful for pharmacokinetic studies.

- The synthetic route is adapted from protocols used for other β-D-glucuronide prodrugs and sulfonamide derivatives, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Stability and Rearrangement Pathways

STAGME exhibits enhanced stability compared to non-acetylated glucuronides due to steric and electronic effects:

-

Acyl Migration Resistance : Acetyl groups at C2, C3, and C4 positions prevent intramolecular acyl migration, a common degradation pathway for glucuronides that leads to Schiff base formation .

-

Hydrolytic Stability : The methyl ester at the carboxylic acid reduces susceptibility to spontaneous hydrolysis at physiological pH, extending its half-life in vitro .

Enzymatic Interactions

-

UGT-Mediated Glucuronidation : STAGME’s parent compound, sulfamethoxazole, undergoes glucuronidation via UGT1A1/1A9, though this is a minor pathway compared to N4-acetylation .

-

Metabolite Reactivity : STAGME itself is not a direct metabolite but serves as a synthetic precursor. Its deacetylated form, sulfamethoxazole-β-D-glucuronide, is implicated in drug-drug interactions due to competitive binding with serum albumin .

Key Research Findings

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry .

Biology: In biological research, it is used to study the metabolism and excretion of sulfamethoxazole derivatives in various organisms .

Medicine: While not directly used as a therapeutic agent, it serves as a model compound in pharmacokinetic and pharmacodynamic studies to understand the behavior of sulfamethoxazole in the body .

Industry: In the pharmaceutical industry, it is used in the development and testing of new drug formulations and delivery systems .

Mechanism of Action

The mechanism of action of Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its conversion to the active form of sulfamethoxazole in the body. Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares key structural and physicochemical properties of Sulfamethoxazole 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester with related glucuronide methyl esters:

Key Observations :

- Protecting Groups : Acetyl groups are most common (easy to deprotect under mild conditions), whereas isobutyryl () and benzoyl (–19) offer enhanced stability for specialized syntheses.

- Aryl Groups: The attached moiety determines biological relevance.

- Molecular Weight: Heavier compounds (e.g., Ranolazine derivative, MW 827.96) reflect complex parent structures, impacting solubility and membrane permeability.

Physicochemical Properties

- Solubility: Acetylated glucuronides (e.g., : acetone/methanol) are generally soluble in polar aprotic solvents, whereas benzoylated analogs (–19) may require dichloromethane.

- Stability : Acetyl groups hydrolyze faster than benzoyl, making the latter preferable for long-term storage .

Biological Activity

Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester (SMTG) is a derivative of sulfamethoxazole (SMX), an antibiotic widely used in clinical settings. This compound is significant in drug metabolism and pharmacokinetics, primarily due to its role as a glucuronide metabolite of sulfamethoxazole. This article explores the biological activity of SMTG, focusing on its pharmacological properties, metabolic interactions, and potential applications.

- Molecular Formula : C23H27N3O12S

- Molecular Weight : 569.5 g/mol

- CAS Number : 121364-44-1

The tri-O-acetyl modification enhances SMTG's solubility and stability, making it suitable for various biochemical applications .

Sulfamethoxazole exerts its antibacterial effects by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. SMTG's biological activity is closely linked to this mechanism due to its metabolic pathway involving UDP-glucuronosyltransferases (UGTs), which facilitate the glucuronidation process crucial for drug detoxification and elimination from the body .

Pharmacokinetics

Research indicates that SMTG is primarily studied for its pharmacokinetic properties. The glucuronidation of SMX leads to various metabolites, with SMTG being one of them. Approximately 15% of SMX is metabolized into glucuronide forms, influencing its overall pharmacokinetic profile .

Table 1: Pharmacokinetic Parameters of Sulfamethoxazole and Its Metabolites

| Parameter | Sulfamethoxazole | SMTG |

|---|---|---|

| Absorption | 85-90% | N/A |

| Distribution | Lung, Brain | N/A |

| Excretion | Urine (60-65% as metabolites) | N/A |

| Half-life | 8-12 hours | N/A |

Biological Activity and Metabolic Interactions

SMTG interacts with various enzymes involved in drug metabolism. Studies have shown that variations in UGT activity can significantly affect the pharmacokinetics of SMX and its glucuronide forms, including SMTG. This interaction is critical for understanding potential drug-drug interactions, especially with other medications metabolized by similar pathways .

Case Study: Drug Interaction Studies

In a study evaluating the metabolic interactions of SMTG with UGTs, it was found that certain genetic polymorphisms in UGT enzymes could lead to altered metabolism of SMX and consequently affect therapeutic outcomes. This highlights the importance of personalized medicine in optimizing treatment regimens involving sulfonamide antibiotics .

Applications in Research

SMTG serves as an important intermediate in the synthesis of sulfamethoxazole beta-D-glucuronide and has applications in research settings focused on drug metabolism studies. Its unique acetylation pattern influences its solubility and metabolic pathways compared to other sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Sulfamethoxazole 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester?

- Methodological Answer : Synthesis typically involves sequential acetylation and methylation of the glucuronic acid moiety, followed by conjugation with sulfamethoxazole. Purification is achieved via column chromatography using silica gel or reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR) and mass spectrometry (MS) for molecular weight validation. Ensure anhydrous conditions during synthesis to prevent hydrolysis of acetyl groups .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) to assess purity. Stability studies should include accelerated degradation tests under varying pH (e.g., 4.0–9.0) and temperatures (4°C–37°C). Monitor degradation products via LC-MS and compare retention times with known standards. For long-term storage, lyophilize the compound and store at -20°C under inert gas to prevent oxidation .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Sample preparation should include protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the glucuronide from interfering substances .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic hydrolysis of this compound by β-glucuronidases?

- Methodological Answer : Conduct kinetic assays using recombinant β-glucuronidase isoforms (e.g., human gut microbial enzymes). Monitor hydrolysis via UV/Vis spectroscopy by measuring the release of sulfamethoxazole at 270 nm. Calculate and using Michaelis-Menten kinetics. Include competitive inhibitors (e.g., D-saccharic acid 1,4-lactone) to confirm enzyme specificity .

Q. What experimental strategies resolve contradictory data on the compound’s stability in microbial cultures?

- Methodological Answer : Perform time-course studies in anaerobic vs. aerobic bacterial cultures (e.g., Escherichia coli or Bacteroides spp.) to assess environmental impacts. Use LC-MS to track both intact compound and degradation products. Compare results with genomic data (e.g., presence/absence of β-glucuronidase genes) to correlate stability with microbial enzymatic activity .

Q. How can this compound be used to study sulfamethoxazole resistance mechanisms in pathogens?

- Methodological Answer : Incubate resistant vs. sensitive bacterial strains (e.g., Staphylococcus aureus) with sub-inhibitory concentrations of the compound. Use radiolabeled C-sulfamethoxazole glucuronide to trace metabolite uptake and efflux. Combine with transcriptomic analysis (RNA-seq) to identify upregulated efflux pumps or detoxification pathways .

Q. What approaches are effective in synthesizing glycan-based probes from this compound for carbohydrate-protein interaction studies?

- Methodological Answer : Chemically modify the glucuronide moiety by deacetylation (using mild base) and subsequent functionalization (e.g., biotinylation or fluorophore conjugation). Validate probe activity via surface plasmon resonance (SPR) or glycan microarray assays to study binding affinity with lectins or immune receptors .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrolysis rates across different pH conditions?

- Methodological Answer : Systematically test hydrolysis rates in buffered solutions (pH 2.0–8.0) at 37°C. Use enzyme-specific inhibitors (e.g., zinc ions for metallo-β-glucuronidases) to identify pH-dependent enzyme contributions. Cross-validate with LC-MS to distinguish between non-enzymatic degradation (e.g., acetyl group hydrolysis) and enzyme-mediated cleavage .

Q. How to reconcile conflicting data on the compound’s role in modulating gut microbiota metabolism?

- Methodological Answer : Perform metagenomic sequencing of fecal samples from in vitro gut models treated with the compound. Corate β-glucuronidase activity (fluorometric assays) with taxonomic shifts (e.g., Clostridium spp. abundance). Use germ-free mouse models to isolate host vs. microbial contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.